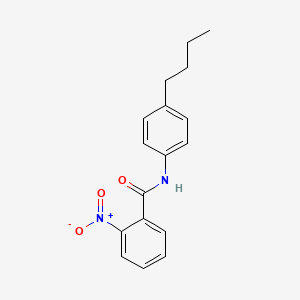

N-(4-butylphenyl)-2-nitrobenzamide

Description

N-(4-butylphenyl)-2-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a 2-nitrobenzoyl group linked to a 4-butylphenylamine moiety. The 4-butylphenyl group introduces hydrophobicity and steric bulk, which may influence solubility, crystallinity, and intermolecular interactions compared to smaller or polar substituents .

Properties

CAS No. |

120275-55-0 |

|---|---|

Molecular Formula |

C17H18N2O3 |

Molecular Weight |

298.34 g/mol |

IUPAC Name |

N-(4-butylphenyl)-2-nitrobenzamide |

InChI |

InChI=1S/C17H18N2O3/c1-2-3-6-13-9-11-14(12-10-13)18-17(20)15-7-4-5-8-16(15)19(21)22/h4-5,7-12H,2-3,6H2,1H3,(H,18,20) |

InChI Key |

KRVQVYBHIFTKDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-nitrobenzamide typically involves the reaction of 4-butylaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve 4-butylaniline in an appropriate solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add 2-nitrobenzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- After completion, the reaction mixture is washed with water and the organic layer is separated.

- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.

- The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions such as temperature, pressure, and mixing. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Reduction: N-(4-butylphenyl)-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 2-nitrobenzoic acid and 4-butylaniline.

Scientific Research Applications

N-(4-butylphenyl)-2-nitrobenzamide has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: Explored for its potential therapeutic applications. Its derivatives are studied for their pharmacological properties and potential use in drug development.

Industry: Used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms.

Comparison with Similar Compounds

The following analysis compares N-(4-butylphenyl)-2-nitrobenzamide with structurally analogous nitrobenzamide derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group at the ortho position (common across all compounds) stabilizes the benzamide via resonance.

- Steric Effects : Bulky substituents like the 4-butylphenyl group in the target compound may reduce crystallization efficiency compared to smaller groups (e.g., bromo or furanyl) .

Physicochemical and Spectroscopic Properties

- Melting Points : Furanyl derivatives (e.g., N-(furan-2-ylmethyl)-2-nitrobenzamide) exhibit lower melting points (∼62–64°C) due to reduced crystallinity compared to brominated analogues (higher melting points, >100°C) . The 4-butylphenyl group’s impact remains uncharacterized but may lower melting points further.

- NMR Trends : In pyridinylmethyl derivatives (JSF-2172), deshielded aromatic protons (δ 8.75–7.50 ppm) reflect nitro group electron withdrawal, consistent across the series .

- Mass Spectrometry : All compounds show strong [M+H]+ peaks in ESI-MS, with molecular weights varying by substituent (e.g., 272.3 for JSF-2172 vs. ∼328 for the target compound) .

Biological Activity

N-(4-butylphenyl)-2-nitrobenzamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a butylphenyl group attached to a nitro-substituted benzamide. Its molecular formula is with a molecular weight of approximately 250.26 g/mol. The presence of the nitro group (–NO₂) plays a crucial role in its biological activity, allowing for various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through the following mechanisms:

- Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates, which may interact with proteins, nucleic acids, and other cellular components, potentially leading to cytotoxic effects.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, affecting processes such as proliferation and apoptosis.

- Disruption of Cellular Processes : By modifying biological molecules, it can disrupt normal cellular functions, contributing to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibacterial agent. The mechanism appears to involve interference with bacterial cell wall synthesis or function.

Anticancer Potential

This compound has been investigated for its anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) upon reduction may contribute to its cytotoxic effects against tumor cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-sec-butylphenyl)-2-nitrobenzamide | Contains a sec-butyl group | Antimicrobial and anticancer properties |

| N-(4-chlorophenyl)-2-nitrobenzamide | Chlorine substituent | Potential anti-inflammatory effects |

| N-(4-methylphenyl)-2-nitrobenzamide | Methyl substituent | Varying cytotoxicity |

This table highlights how variations in substituents can significantly influence the biological behavior and efficacy of these compounds .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial potency.

- Cytotoxicity in Cancer Cells : In a recent experiment involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.